molecular formula C13H17NO3 B7543768 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide

货号 B7543768
分子量: 235.28 g/mol
InChI 键: GDXFHGBQMPVDMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that bind to cannabinoid receptors. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to a variety of physiological and biochemical effects. In

作用机制

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a natural compound in the body that binds to cannabinoid receptors, leading to a variety of physiological and biochemical effects. By inhibiting FAAH, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide increases the levels of anandamide in the body, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of anandamide in the brain, leading to analgesic and anxiolytic effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been shown to improve cognitive function in animal models of neurodegenerative disorders.

实验室实验的优点和局限性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide is also relatively stable and has a long half-life, allowing for sustained inhibition of FAAH. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide can have off-target effects at high concentrations, which can complicate interpretation of results.

未来方向

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide. One area of interest is the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide for the treatment of addiction. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders. Another area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been shown to improve cognitive function in animal models of neurodegenerative disorders, suggesting that it may have potential as a therapeutic agent. Finally, there is interest in developing more potent and selective inhibitors of FAAH based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide, which could lead to the development of new drugs with improved therapeutic potential.

合成方法

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide was first synthesized in 2003 by a group of researchers at the University of Urbino in Italy. The synthesis method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3-methylbutanoyl chloride in the presence of triethylamine and dimethylaminopyridine. The resulting product is then purified using column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide in its pure form.

科学研究应用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has also been investigated for its potential in the treatment of addiction, neurodegenerative disorders, and inflammation.

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)7-13(15)14-10-3-4-11-12(8-10)17-6-5-16-11/h3-4,8-9H,5-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXFHGBQMPVDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。